molecular formula C26H27N B14277102 3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine CAS No. 136534-63-9

3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine

Cat. No.: B14277102
CAS No.: 136534-63-9
M. Wt: 353.5 g/mol
InChI Key: PNZBBCOHCXRNBL-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine is an organic compound characterized by the presence of two naphthalene rings connected through a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine typically involves the reaction of naphthalene derivatives with appropriate amine precursors. One common method involves the alkylation of naphthalene with a propylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted naphthalene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Naphthalen-2-yl)acrylic acid ethyl ester
  • 3-(Naphthalen-2-yl)acrylic acid
  • 1-Naphthalen-2-yl-propan-1-one

Uniqueness

Compared to similar compounds, 3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine stands out due to its unique structural arrangement, which imparts distinct chemical and biological properties. Its dual naphthalene rings connected through a propylamine chain provide a versatile framework for various applications in research and industry.

Properties

CAS No.

136534-63-9

Molecular Formula

C26H27N

Molecular Weight

353.5 g/mol

IUPAC Name

3-naphthalen-2-yl-N-(3-naphthalen-2-ylpropyl)propan-1-amine

InChI

InChI=1S/C26H27N/c1-3-11-25-19-21(13-15-23(25)9-1)7-5-17-27-18-6-8-22-14-16-24-10-2-4-12-26(24)20-22/h1-4,9-16,19-20,27H,5-8,17-18H2

InChI Key

PNZBBCOHCXRNBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCCNCCCC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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